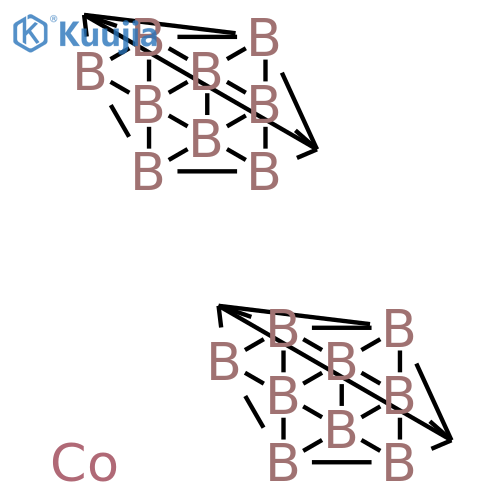Cas no 99492-72-5 (SODIUM COBALTICARBORANE)

SODIUM COBALTICARBORANE structure
商品名:SODIUM COBALTICARBORANE
CAS番号:99492-72-5
MF:C4H4B20CoNa
メガワット:350.217530250549
MDL:MFCD00467949
CID:1002878
PubChem ID:71310133
SODIUM COBALTICARBORANE 化学的及び物理的性質
名前と識別子
-
- SODIUM COBALTICARBORANE
- sodium,cobalt,2λ<sup>2</sup>,3λ<sup>2</sup>,4λ<sup>2</sup>,5λ<sup>2</sup>,6λ<sup>2</sup>,7λ<sup>2</sup>,8λ<sup>2</sup>,9λ<sup>2</sup>,10λ<sup>2</sup>,12λ<sup>2</sup>-decaborabicyclo[9.1.0]dodecane
- sodium dicarbollylcobaltate
- MFCD00467949
- PUBCHEM_71310133
- 99492-72-5
- DTXSID80746075
-
- MDL: MFCD00467949
- インチ: InChI=1S/2C2H7B10.Co.Na/c2*3-1-2(3)5-7-9-11-12-10-8-6-4-1;;/h2*1-2,8-12H;;/q;;;+1
- InChIKey: GFKPMYCBXJQKNI-UHFFFAOYSA-N
- ほほえんだ: C12C([B]1)B=BBBBBBB=B2.C12C([B]1)B=BBBBBBB=B2.[Co].[Na+]
計算された属性
- せいみつぶんしりょう: 374.29700
- どういたいしつりょう: 354.140366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: >300 °C(lit.)
- PSA: 0.00000
- LogP: -11.61880
- ようかいせい: 使用できません
SODIUM COBALTICARBORANE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-229296-1g |
Sodium cobalticarborane, |
99492-72-5 | 95% | 1g |
¥797.00 | 2023-09-05 | |
| abcr | AB120184-5 g |
Sodium cobalticarborane; . |
99492-72-5 | 5 g |
€497.00 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229296-1 g |
Sodium cobalticarborane, |
99492-72-5 | 95% | 1g |
¥797.00 | 2023-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 05-2500-25g |
Sodiumcobalticarborane |
99492-72-5 | 25g |
22002CNY | 2021-05-08 | ||
| abcr | AB120184-1g |
Sodium cobalticarborane; . |
99492-72-5 | 1g |
€134.00 | 2025-02-18 | ||
| abcr | AB120184-5g |
Sodium cobalticarborane; . |
99492-72-5 | 5g |
€515.00 | 2025-02-18 | ||
| abcr | AB120184-25g |
Sodium cobalticarborane; . |
99492-72-5 | 25g |
€2009.00 | 2024-06-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2069035-25g |
Cobaltate(1-), bis[(7,8,9,10,11-η)-undecahydro-7,8-dicarbaundecaborato(2-)]-, sodium (1:1) |
99492-72-5 | 25g |
¥24082.00 | 2024-04-23 | ||
| A2B Chem LLC | AI65910-5g |
Sodium cobalticarborane |
99492-72-5 | 5g |
$560.00 | 2024-07-18 | ||
| 1PlusChem | 1P00IKRA-1g |
Cobaltate(1-),bis[(7,8,9,10,11-h)-undecahydro-7,8-dicarbaundecaborato(2-)]-,sodium |
99492-72-5 | 1g |
$158.00 | 2024-04-19 |
SODIUM COBALTICARBORANE 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
99492-72-5 (SODIUM COBALTICARBORANE) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99492-72-5)SODIUM COBALTICARBORANE

清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):249.0/979.0/3900.0